Methyl 5-chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate
Description
Methyl 5-chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate (CAS 940995-76-6, MFCD09455054) is a thiophene-based compound featuring a morpholine-sulfonyl group at position 3, a chlorine substituent at position 5, and a methyl ester at position 2 of the heterocyclic ring. Its molecular formula is C₉H₁₀ClNO₅S₂, with a molecular weight of 311.8 g/mol (calculated from composition). The morpholine group enhances solubility in polar solvents and may improve pharmacokinetic properties in pharmaceutical applications .
Properties
IUPAC Name |
methyl 5-chloro-3-morpholin-4-ylsulfonylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO5S2/c1-16-10(13)9-7(6-8(11)18-9)19(14,15)12-2-4-17-5-3-12/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTHCUKGEGPZEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate typically involves the reaction of thiophene derivatives with appropriate reagents under controlled conditions. One common method involves the chlorination of thiophene-2-carboxylate followed by sulfonylation with morpholine. The reaction conditions often include the use of solvents such as methanol or dichloromethane and catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as chlorination, sulfonylation, and esterification, followed by purification techniques like recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base (e.g., sodium hydroxide) are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Amino or thiol-substituted thiophene derivatives.
Scientific Research Applications
Methyl 5-chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other advanced materials
Mechanism of Action
The mechanism of action of Methyl 5-chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound’s structural analogs differ primarily in the sulfonyl group substituents. Key comparisons include:
Table 1: Comparison of Key Structural Features
Physicochemical Properties
- Solubility : The morpholine group in the target compound enhances solubility in organic solvents (e.g., DCM, THF) compared to chlorosulfonyl analogs, which are more hydrophobic .
- Stability : Chlorosulfonyl derivatives (e.g., CAS 158439-31-7) are moisture-sensitive, requiring anhydrous storage, while the morpholinylsulfonyl variant is likely more stable .
- Thermal Properties : Chlorosulfonyl analogs exhibit higher boiling points (~398.7°C) due to stronger intermolecular forces, whereas the morpholine derivative may decompose at lower temperatures .
Biological Activity
Methyl 5-chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate (CAS No. 940995-76-6) is a synthetic compound notable for its diverse biological activities. This article explores its chemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
- Molecular Formula : C10H12ClNO5S2
- Molecular Weight : 325.79 g/mol
- Boiling Point : Predicted at approximately 500.0 ± 55.0 °C
- Density : 1.514 ± 0.06 g/cm³
- pKa : -8.72 ± 0.20
The compound features a thiophene ring, a carboxylic acid group, and a morpholine moiety linked through a sulfonyl group, which enhances its reactivity and interaction with biological targets .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in cellular processes such as ubiquitination. This inhibition can disrupt normal protein degradation pathways, presenting potential applications in treating diseases like cancer and neurodegenerative disorders .
Modulation of Protein-Protein Interactions
The compound may also modulate critical protein-protein interactions, which are essential for various cellular signaling pathways. By altering these interactions, it could influence cellular responses and contribute to therapeutic strategies targeting dysregulated pathways .
Biological Activity
-
Antimicrobial Properties
Preliminary studies suggest that the compound exhibits antimicrobial activity, making it a candidate for further exploration in drug development . Its unique structure allows for enhanced solubility and bioavailability, which are crucial for pharmacological applications. -
Potential Therapeutic Applications
- Cancer Treatment : The ability to inhibit ubiquitin-proteasome pathways may offer new avenues for cancer therapy.
- Neurodegenerative Diseases : Its potential to modulate protein interactions could be leveraged in developing treatments for conditions like Alzheimer's disease.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Chloro-3-sulfamoylthiophene-2-carboxylic acid | Contains sulfamoyl group | Known for antibacterial activity |
| 5-Chloro-3-sulfinothiophene-2-carboxylic acid | Contains sulfinyl group | Exhibits antioxidant properties |
| 5-Chlorothiophene-2-carboxylic acid | Lacks morpholine and sulfonyl groups | Simpler structure; primarily used in organic synthesis |
The distinct combination of functional groups in this compound may confer unique biological activities not observed in similar compounds .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Inhibitory Effects on Enzymes : A study demonstrated that this compound effectively inhibits enzymes involved in the ubiquitination process, suggesting its potential as a therapeutic agent in cancer treatment .
- Impact on Cellular Signaling : Research has shown that the compound can disrupt certain protein interactions, leading to altered cellular signaling pathways. This disruption could be beneficial in diseases characterized by dysregulated signaling .
Q & A
Q. What synthetic methodologies are effective for preparing Methyl 5-chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate, and how can reaction parameters be optimized?
Answer: The compound can be synthesized via multi-step functionalization of a thiophene scaffold. A representative approach involves:
- Chlorination and sulfonylation : Introduce the chloro and morpholinylsulfonyl groups using reagents like SOCl₂ for chlorination and morpholine with sulfonating agents (e.g., sulfonyl chlorides).
- Esterification : Methyl ester formation via acid-catalyzed methanol treatment.
Key optimization steps include: - Temperature control : Heating at 60°C in MeOH with concentrated HCl promotes cyclization and esterification (58% yield observed in analogous syntheses) .
- Solvent selection : Recrystallization from EtOAc/hexane/dichloromethane improves purity .
- Workup : Neutralization to pH 4 post-reaction minimizes side products .
Q. Which analytical techniques are critical for verifying the purity and structural integrity of this compound?
Answer:
- LC-MS (APCI) : Confirms molecular weight (e.g., M+1 peak at m/z 211.2 for related thiophene derivatives) .
- 1H NMR : Characterizes substituent environments (e.g., morpholine protons at δ 3.68–3.79 ppm, methyl ester at δ 3.87 ppm) .
- X-ray crystallography : Validates molecular geometry and planarity (e.g., dihydrothiophene ring planarity within 0.02 Å and orthogonal morpholine orientation) .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software elucidate crystal packing and intermolecular interactions?
Answer:
Q. What computational strategies predict hydrogen bonding and electronic effects of the morpholinylsulfonyl group?
Answer:
- Graph-set analysis : Classifies hydrogen-bonding patterns (e.g., Etter’s formalism for molecular aggregates) .
- DFT calculations : Models electronic effects (e.g., sulfonyl group electron-withdrawing nature reduces thiophene ring aromaticity).
- Topological descriptors : Calculated properties like XlogP (~4) and polar surface area (89.8 Ų) inform solubility and reactivity .
Q. How can researchers resolve discrepancies between theoretical and experimental spectral data?
Answer:
- NMR simulation : Software like ACD/Labs predicts chemical shifts; deviations >0.5 ppm suggest conformational flexibility or solvent effects.
- Twinning analysis : SHELXD identifies twinned crystals causing anomalous peak splitting .
- Dynamic effects : Variable-temperature NMR probes rotational barriers (e.g., morpholine ring puckering) .
Q. What role does the morpholinylsulfonyl group play in modulating biological or material properties?
Answer:
- Bioactivity : The sulfonamide moiety enhances binding to enzymes (e.g., carbonic anhydrase) via Zn²⁺ coordination .
- Material design : Sulfonyl groups improve thermal stability (e.g., melting points >200°C in related compounds) .
- Reactivity : The electron-deficient thiophene ring facilitates nucleophilic aromatic substitution at the 5-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
